REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].[CH3:12][NH2:13].[OH-].[Na+]>[Cu].Cl>[F:8][C:5]1[CH:6]=[CH:7][C:2]([NH:13][CH3:12])=[C:3]([C:9](=[O:11])[CH3:10])[CH:4]=1 |f:2.3|
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Name
|
|
Quantity
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20 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=C1)F)C(C)=O
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
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industrial methylated spirit
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
|
|
Name
|
copper
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
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[Cu]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
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80 mL
|
Type
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solvent
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was heated at 80° in a sealed pressure vessel for 24 hours
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Duration
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24 h
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Type
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WASH
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Details
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the mixture washed out of the vessel with industrial methylated spirit (2×30 ml)
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Type
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ADDITION
|
Details
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A solution of sodium sulphide nonahydrate (1 g) in water (10 ml) was added to the combined reaction mixture and washings
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Type
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TEMPERATURE
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Details
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the mixture heated to 50° for 15 minutes
|
Duration
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15 min
|
Type
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FILTRATION
|
Details
|
The mixture was filtered through diatomaceous earth (
|
Type
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WASH
|
Details
|
washed with industrial methylated spirit (50 ml)
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Type
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CUSTOM
|
Details
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The combined filtrate and washings were evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
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EXTRACTION
|
Details
|
extracted with dichloromethane (3×100 ml)
|
Type
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DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over magnesium sulphate
|
Type
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CUSTOM
|
Details
|
the solvent removed by distillation
|
Type
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EXTRACTION
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Details
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The residue was extracted with diethyl ether (100 ml)
|
Type
|
ADDITION
|
Details
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the extract treated with activated charcoal (5 g)
|
Type
|
CUSTOM
|
Details
|
the solvent removed by distillation
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on a silica gel column
|
Type
|
WASH
|
Details
|
eluted with dichloromethane:petroleum ether (1:1)
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(C1)C(C)=O)NC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |